L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-

Description

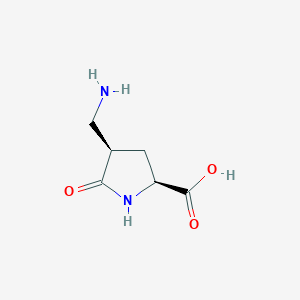

L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- is a modified proline derivative characterized by a ketone group at the 5-position and an aminomethyl (-CH₂NH₂) substituent at the 4-position of the pyrrolidine ring, with (4R) stereochemistry. Its structure combines steric bulk from the aminomethyl group and electronic effects from the ketone, making it a unique substrate for comparative studies with other 4-substituted 5-oxoprolines.

Properties

CAS No. |

686287-94-5 |

|---|---|

Molecular Formula |

C6H10N2O3 |

Molecular Weight |

158.16 g/mol |

IUPAC Name |

(2S,4R)-4-(aminomethyl)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C6H10N2O3/c7-2-3-1-4(6(10)11)8-5(3)9/h3-4H,1-2,7H2,(H,8,9)(H,10,11)/t3-,4+/m1/s1 |

InChI Key |

WWTLSLKLBNFFCB-DMTCNVIQSA-N |

Isomeric SMILES |

C1[C@@H](C(=O)N[C@@H]1C(=O)O)CN |

Canonical SMILES |

C1C(C(=O)NC1C(=O)O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- typically involves the hydroxylation of L-proline. One common method is the use of proline hydroxylase enzymes, which catalyze the conversion of L-proline to its hydroxylated form . This process can be optimized by adjusting the fermentation medium and reaction conditions, such as temperature and pH, to achieve higher yields .

Industrial Production Methods

Industrial production of this compound often employs microbial fermentation techniques. For example, Escherichia coli can be genetically engineered to express proline hydroxylase, enabling the efficient production of hydroxylated proline derivatives . This method is advantageous due to its scalability and relatively low environmental impact compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various hydroxylated and aminated derivatives of L-proline, which have applications in pharmaceuticals and organic synthesis .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

4-Oxoproline has been explored for its potential in drug design and synthesis. Its structure allows for the incorporation into various bioactive compounds, particularly in the development of inhibitors targeting specific enzymes. For instance, it has been utilized in synthesizing small molecule inhibitors of nicotinamide N-methyltransferase, demonstrating notable inhibitory activity which is crucial for therapeutic applications against metabolic disorders .

Case Study: Inhibition of Methyltransferases

A study investigating small molecule inhibitors highlighted the effectiveness of 4-oxoproline derivatives in inhibiting methyltransferases, which play a vital role in numerous biological processes. The findings indicated that certain derivatives exhibited IC50 values significantly lower than traditional inhibitors, suggesting enhanced potency and selectivity .

Biochemical Applications

Role in Amino Acid Transport

Research has shown that 4-oxoproline plays a regulatory role in amino acid transport across the blood-brain barrier. It stimulates sodium-dependent transport systems, enhancing the uptake of neutral amino acids, which is critical for maintaining neurotransmitter balance within the brain . This property makes it a valuable compound in neuropharmacology.

Case Study: Regulation Mechanism

In isolated plasma membrane vesicles from the bovine blood-brain barrier, oxoproline was found to increase the affinity of system A transporters for their substrates by up to 50%. This mechanism may provide insights into how amino acid transport could be modulated to prevent neurotoxicity from excess neurotransmitters .

Structural Biology

Incorporation into Peptides and Proteins

4-Oxoproline is frequently used in peptide synthesis and protein engineering due to its ability to influence peptide conformation. Its incorporation can stabilize specific structures within peptides, making it useful for developing collagen mimetics and other biomaterials .

Case Study: Proline Editing

A practical approach known as proline editing involves synthesizing peptides with stereospecifically modified proline residues. This technique has led to advancements in creating peptides with desired structural properties for therapeutic applications .

Material Science

Development of Advanced Materials

The unique properties of 4-oxoproline have led to its application in creating advanced materials, particularly in the field of biomaterials. Its ability to form stable structures makes it suitable for use in scaffolds for tissue engineering .

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Drug design and synthesis of enzyme inhibitors | Effective against methyltransferases with low IC50 values |

| Biochemical Applications | Regulation of amino acid transport across the blood-brain barrier | Enhances substrate affinity by 50% |

| Structural Biology | Incorporation into peptides for stability and functionality | Advances in collagen mimetics through proline editing |

| Material Science | Development of scaffolds for tissue engineering | Stable structures suitable for biomedical applications |

Cosmetic Formulations

Use in Skincare Products

4-Oxoproline has been investigated for its potential benefits in cosmetic formulations. Its moisturizing properties make it a candidate for skin care products aimed at improving hydration and skin texture .

Case Study: Topical Formulations

A study on topical formulations utilizing various compounds found that incorporating proline derivatives significantly improved skin hydration effects compared to traditional formulations. The formulation process involved optimizing ingredient interactions using experimental design techniques .

Mechanism of Action

The mechanism of action of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- involves its incorporation into proteins and peptides, where it influences their structure and function. The compound interacts with enzymes and other proteins, affecting their activity and stability . For example, it can modulate the activity of proline hydroxylase, an enzyme involved in collagen synthesis .

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The 4-position of 5-oxoproline is critical for enzymatic activity. Key analogs include:

Key Observations :

- Steric vs. Electronic Effects: The aminomethyl group in the target compound introduces greater steric bulk than -OH or -CH₃, likely reducing enzymatic coupling efficiency compared to sulfur-containing analogs .

- Stereochemical Specificity : The (4R) configuration (shared with D-Proline derivatives in ) may influence binding affinity in chiral environments, such as enzyme active sites .

Pharmacological Potential

- Antiplatelet Effects: 4-Amino-5-oxoproline derivatives (e.g., 1a in ) show antiplatelet activity, suggesting the aminomethyl analog may share similar properties .

- Receptor Binding : Derivatives like (±)-trans-3-(1,3-Benzodioxol-5-yl)-5-oxo-proline () bind to endothelin receptors (Ki values ~10–100 nM), highlighting the pharmacological relevance of 4-substituted prolines .

Data Tables

Table 1: Physical and Spectral Properties of Selected Analogs

Biological Activity

L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- is a derivative of proline that has garnered attention due to its diverse biological activities. This article explores its biological significance, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C6H10N2O3

- Average Mass : 158.157 g/mol

- Monoisotopic Mass : 158.069142 g/mol

These properties indicate that the compound is a modified amino acid, which plays a crucial role in protein synthesis and metabolic pathways.

Proline Hydroxylation

A significant aspect of the biological activity of L-Proline derivatives, including (4R)-, is their involvement in hydroxylation processes. Proline hydroxylases catalyze the hydroxylation of proline residues in proteins, which is essential for various biological functions such as collagen stability and cellular response to hypoxia. Recent studies have demonstrated that proline hydroxylases can accept various substrates, leading to the formation of dihydroxylated products that have implications in biocatalysis and protein modifications .

Neuroprotective Effects

Research has shown that N-methyl-(2S,4R)-trans-4-hydroxy-L-proline (NMP), a derivative of L-Proline, exhibits neuroprotective properties against cytotoxic agents like pilocarpine. In vitro studies indicated that NMP improved cell viability and reduced reactive oxygen species (ROS) accumulation in astrocytes exposed to pilocarpine-induced injury. This protective effect was attributed to the restoration of mitochondrial function and reduction of oxidative stress markers such as GFAP and VDAC-1 .

Biological Activity Summary Table

Neuroprotective Study on Astrocytes

A study focused on the effects of NMP on astrocytes demonstrated its potential as a neuroprotective agent. Astrocytes treated with pilocarpine showed a significant decrease in viability and increased oxidative stress markers. However, treatment with NMP at concentrations ≥25 µg/mL significantly restored cell viability and reduced oxidative stress levels, indicating its potential therapeutic application in neurodegenerative conditions .

Anticancer Activity Screening

Another research effort evaluated various proline derivatives for their anticancer properties against MCF-7 and HeLa cell lines. While many derivatives were tested, only select compounds exhibited significant biological activity, highlighting the need for further optimization to enhance efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.